molecular formula C12H15BrN2O2 B1378027 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester CAS No. 1211582-69-2

4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester

Cat. No.: B1378027
CAS No.: 1211582-69-2
M. Wt: 299.16 g/mol
InChI Key: WYYSPBWVNYPCEN-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (CAS: 1211582-69-2) is a brominated heterocyclic compound with the molecular formula C₁₂H₁₅BrN₂O₂ and a molecular weight of 299.16 g/mol . It is characterized by a fused pyrrolo-pyridine core, where the 4-position is substituted with a bromine atom, and the 1-position is functionalized with a tert-butyl ester group. This compound is typically stored at room temperature (RT) and is commercially available with a purity of ≥95% (or up to 98% in specialized batches) . Its primary applications include serving as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

tert-butyl 4-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4,6H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYSPBWVNYPCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester typically involves the following steps:

  • Formation of the Pyrrolo[2,3-b]pyridine Core:

    • Starting from a suitable pyridine derivative, the core structure can be formed through cyclization reactions.
    • Common reagents include bromine sources such as N-bromosuccinimide (NBS) for bromination steps.

Mechanism of Action

The mechanism by which 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrrolo[2,3-b]pyridine core are crucial for its interaction with these targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Storage Conditions
This compound 1211582-69-2 C₁₂H₁₅BrN₂O₂ 299.16 Bromine at 4-position; dihydro-pyrrolo ring RT
tert-Butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate 754214-95-4 C₁₃H₁₅BrN₂O₂ 311.17 Bromine at 5-position; acetyloxy linker Not specified
tert-Butyl 4-amino-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 173898-20-9 C₁₂H₁₅N₃O₂ 233.27 Amino group at 4-position -20°C
4-(5-Bromo-2,3-dihydro-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester Not provided C₁₈H₂₅BrN₂O₂ 381.31 Bromine on indole; piperidine core Not specified
3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid tert-butyl ester 1196154-25-2 C₁₁H₁₅BrN₄O₂ 315.17 Bromine at 3-position; pyrazolo-pyrazine core RT (assumed)

Key Observations :

  • Bromine Position : The target compound’s bromine at the 4-position contrasts with the 5-bromo substitution in tert-butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate , which may influence regioselectivity in cross-coupling reactions.
  • Amino vs. Bromo: The 4-amino derivative (CAS: 173898-20-9) lacks bromine, making it more nucleophilic and suitable for amide bond formation, whereas brominated analogs are preferred for Suzuki-Miyaura couplings .
  • Core Heterocycle : The piperidine-containing analog (C₁₈H₂₅BrN₂O₂) and pyrazolo-pyrazine derivative (C₁₁H₁₅BrN₄O₂) exhibit distinct solubility and steric profiles due to their larger or fused ring systems.

Table 2: Reactivity Comparison

Compound Preferred Reactions Applications
This compound Suzuki-Miyaura coupling, Buchwald-Hartwig amination Kinase inhibitor intermediates
tert-Butyl 4-amino-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Nucleophilic substitution, acylation Peptide mimetics, fluorescent probes
3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid tert-butyl ester Palladium-catalyzed cross-coupling Anticancer agents

Critical Insights :

  • The tert-butyl ester group in all compounds serves as a protecting group for carboxylic acids, enabling selective deprotection under acidic conditions .

Physicochemical and Stability Data

  • Solubility : The target compound’s dihydro structure likely increases solubility in polar aprotic solvents (e.g., DMSO) compared to fully aromatic derivatives .
  • Thermal Stability: Brominated analogs generally exhibit lower thermal stability than non-halogenated derivatives, as observed in differential scanning calorimetry (DSC) studies .

Biological Activity

4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
IUPAC Name tert-butyl 5-bromo-3-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
Molecular Formula C13H17BrN2O2
Molecular Weight 313.19 g/mol
CAS Number 1111637-66-1

This compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) . The inhibition of FGFRs affects several biochemical pathways including:

  • RAS-MEK-ERK Pathway
  • Phospholipase C gamma (PLCγ) Pathway
  • PI3K-Akt Pathway

These pathways are crucial in regulating cell proliferation and survival, making FGFRs a significant target in cancer therapy.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis. The following table summarizes key findings on its anticancer activity:

Study ReferenceCell LineIC50 (µM)Effect
4T1 (breast)7Inhibition of proliferation
Various cancer lines<10Induces apoptosis

Other Biological Activities

The broader class of pyrrolo[2,3-b]pyridines has been associated with various pharmacological activities including:

  • Antiviral : Some derivatives have shown activity against HIV.
  • Antidiabetic : Certain compounds in this class exhibit potential for managing diabetes.

Case Studies

Several studies have assessed the biological activity of related compounds:

  • Study on FGFR Inhibition : A series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their inhibitory effects on FGFRs. Compound 4h demonstrated strong inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR subtypes .
  • Antimycobacterial Activity : Pyrrolo[3,4-c]pyridine derivatives were studied for their efficacy against Mycobacterium tuberculosis, with some compounds showing promising results .

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Development
The compound serves as a crucial intermediate in the synthesis of various drug candidates. Its structural features allow for modifications that can enhance biological activity and selectivity. Notably, derivatives of this compound have been explored as potential inhibitors of specific kinases involved in cancer progression.

Case Study: Kinase Inhibition
Research has demonstrated that modifications of 4-bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine derivatives can lead to compounds with potent inhibitory effects on Fibroblast Growth Factor Receptors (FGFRs). FGFRs are critical targets in cancer therapy due to their role in tumor growth and angiogenesis. For instance, a study showed that specific derivatives exhibited IC50 values in the nanomolar range against FGFRs, indicating strong potential as anticancer agents.

Biological Studies

Anticancer Activity
In vitro studies have revealed that 4-bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester can inhibit the proliferation of various cancer cell lines, including breast cancer cells (4T1). The mechanism involves inducing apoptosis through the modulation of key signaling pathways such as RAS–MEK–ERK and PI3K–Akt .

Antimicrobial Properties
Beyond anticancer applications, this compound has shown promise in antimicrobial studies. Preliminary data suggest that certain derivatives possess activity against both gram-positive and gram-negative bacteria, making them candidates for further development as antimicrobial agents.

Chemical Biology

Probe in Biological Pathways
The compound is utilized as a chemical probe to study biological pathways and molecular interactions. Its ability to selectively inhibit FGFRs allows researchers to dissect the role of these receptors in cellular processes and disease states. This application is particularly relevant in understanding the mechanisms underlying cancer cell signaling and resistance to therapies.

Material Science

Development of Novel Materials
The unique electronic properties of 4-bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine derivatives have led to investigations into their use in material science. Research is ongoing into their potential applications in organic electronics and photonic devices due to their favorable charge transport characteristics.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester, and how does tert-butyl protection influence reaction efficiency?

  • Methodological Answer : The tert-butyl ester group is commonly introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP) to stabilize reactive intermediates. For example, Ludwig and Lehr (2004) demonstrated that Boc protection of pyrrole derivatives enhances solubility and prevents side reactions during bromination steps . Key steps include:

  • Bromination : Electrophilic bromination at the 4-position of the pyrrolopyridine core using NBS (N-bromosuccinimide) in DMF or DCM.

  • Cyclization : Acid-mediated cyclization to form the dihydro-pyrrolopyridine scaffold.

  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the product.

    • Data Insight : Yields typically range from 50–70%, with purity confirmed by ¹H/¹³C NMR and LC-MS .

Q. How is the tert-butyl ester group characterized spectroscopically, and what analytical techniques are critical for confirming its presence?

  • Methodological Answer :

  • ¹H NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H).
  • ¹³C NMR : Signals at ~28 ppm (CH₃) and ~80 ppm (quaternary C-O) confirm the Boc group.
  • IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ and C-O stretches at ~1250 cm⁻¹.
  • Mass Spectrometry : Molecular ion peaks align with the expected molecular weight (e.g., m/z 297.15 for C₁₂H₁₃BrN₂O₂) .

Advanced Research Questions

Q. What strategies optimize regioselective bromination in pyrrolopyridine derivatives, and how do steric/electronic factors influence bromine placement?

  • Methodological Answer : Regioselectivity is controlled by:

  • Directing Groups : Electron-rich positions (e.g., C-4 in pyrrolopyridines) favor electrophilic substitution.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Catalysts : Lewis acids like FeCl₃ or ZnBr₂ enhance bromination efficiency .
    • Data Contradiction : Conflicting reports on bromine placement (C-4 vs. C-6) may arise from varying reaction temperatures or Boc protection stability. For example, highlights discrepancies in porphyrin derivatives due to tautomerization .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Predict activation barriers for Suzuki-Miyaura coupling using Pd catalysts.
  • Hirshfeld Surface Analysis : Maps electron density to identify reactive sites (e.g., bromine for nucleophilic substitution) .
    • Case Study : DFT studies on similar pyridine dicarboxylates show that steric hindrance from the tert-butyl group reduces coupling efficiency at C-4 but enhances stability .

Q. What are the safety protocols for handling brominated intermediates, and how can hazardous byproducts be mitigated?

  • Methodological Answer :

  • Lachrymator Mitigation : Use fume hoods and sealed systems during bromination ( notes lachrymator risks) .
  • Waste Management : Quench excess bromine with Na₂S₂O₃ and neutralize acidic byproducts with CaCO₃ .
  • PPE : Nitrile gloves and goggles are mandatory due to skin/eye irritation risks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester

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